N-[(1R)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride
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Overview
Description
N-[(1R)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride is a chemical compound with the molecular formula C11H12BrN·HCl. It is a solid at ambient temperature and is known for its applications in various scientific research fields. The compound is characterized by the presence of a bromophenyl group attached to an ethylamine chain, which is further connected to a prop-2-yn-1-amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromophenylacetylene and ®-1-phenylethylamine.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst under an inert atmosphere, typically nitrogen or argon.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-(3-bromophenyl)ethyl]prop-2-yn-1
Properties
Molecular Formula |
C11H13BrClN |
---|---|
Molecular Weight |
274.58 g/mol |
IUPAC Name |
N-[(1R)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C11H12BrN.ClH/c1-3-7-13-9(2)10-5-4-6-11(12)8-10;/h1,4-6,8-9,13H,7H2,2H3;1H/t9-;/m1./s1 |
InChI Key |
ZZUGIAXFWCGHQZ-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)Br)NCC#C.Cl |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NCC#C.Cl |
Origin of Product |
United States |
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